Tucidinostat

Overview

Description

Tucidinostat, also known as CS055 or HBI-8000, is a novel histone deacetylase inhibitor belonging to the benzamide class. It has shown significant antitumor activity and the ability to enhance immune cell-mediated tumor cell cytotoxicity. This compound is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas and has been approved for use in China since 2014 .

Mechanism of Action

Target of Action

Chidamide is an oral benzamide class of histone deacetylase (HDAC) inhibitor with subtype specificity in inhibition of HDAC 1, 2, 3, and 10 . It has been approved in China for relapsed or refractory peripheral T cell lymphoma (PTCL) at 30 mg twice per week .

Mode of Action

Chidamide modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes and increasing the acetylation level of chromatin histones . This results in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways, as well as cell cycle inhibition and apoptosis induction of tumor cells .

Biochemical Pathways

Chidamide affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with PTCL . Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Gen

Biochemical Analysis

Biochemical Properties

Chidamide is a low nanomolar inhibitor of HDAC1, 2, 3, and 10, the HDAC isotypes well documented to be associated with the malignant phenotype . It interacts with these enzymes, inhibiting their activity and thereby altering the acetylation status of histones and other proteins .

Cellular Effects

Chidamide has been shown to have significant and broad-spectrum in vitro and in vivo antitumor activity . It influences cell function by altering gene expression patterns, impacting cell signaling pathways, and affecting cellular metabolism .

Molecular Mechanism

Chidamide exerts its effects at the molecular level primarily through the inhibition of HDAC enzymes . This inhibition leads to an increase in the acetylation of histones and other proteins, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Chidamide have been studied over time in laboratory settings. It has been found to have a wide therapeutic index, indicating its potential for long-term use .

Dosage Effects in Animal Models

In animal models, the effects of Chidamide have been observed to vary with different dosages . It has been used in the treatment of various types of lymphomas, demonstrating its efficacy and safety characteristics .

Metabolic Pathways

Chidamide is involved in the regulation of various metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known to be an orally administered drug, suggesting it is well-absorbed and distributed in the body .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .

Preparation Methods

Tucidinostat can be synthesized through various synthetic routes. One optimized method involves using HBTU as the condensing agent, which simplifies the experimental conditions compared to using N,N’-carbonyldiimidazole . The preparation of chidamide involves the synthesis of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid, followed by further reactions to obtain the final product . Industrial production methods focus on optimizing the yield and purity of chidamide, ensuring high bioavailability and favorable performance in terms of solubility .

Chemical Reactions Analysis

Tucidinostat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in chidamide, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Tucidinostat has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies investigating the mechanisms of histone deacetylase inhibition and epigenetic regulation.

Biology: this compound is studied for its effects on gene expression, cell cycle regulation, and apoptosis in various cell lines.

Medicine: this compound is primarily used in the treatment of relapsed or refractory peripheral T-cell lymphomas.

Comparison with Similar Compounds

Tucidinostat is compared with other histone deacetylase inhibitors, such as vorinostat, romidepsin, and belinostat. While all these compounds inhibit histone deacetylases, chidamide is unique due to its subtype-selective inhibition and oral bioavailability . Similar compounds include:

Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Romidepsin: Another histone deacetylase inhibitor used for peripheral T-cell lymphoma.

Belinostat: Used for the treatment of relapsed or refractory peripheral T-cell lymphoma. This compound’s unique properties, such as its selectivity and oral administration, make it a valuable addition to the class of histone deacetylase inhibitors .

Biological Activity

Tucidinostat, also known as chidamide, is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its therapeutic potential in various malignancies. This compound selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IIb HDAC10, which play critical roles in regulating gene expression and chromatin structure. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of HDAC enzymes. By blocking these enzymes, this compound increases the acetylation of histones, leading to:

- Gene Activation : Enhanced transcription of genes involved in cell cycle regulation and apoptosis.

- Tumor Suppression : Induction of cell cycle arrest and promotion of apoptosis in cancer cells.

- Immune Modulation : Increased expression of cancer-testis antigens and MHC I molecules, enhancing anti-tumor immune responses mediated by cytotoxic T lymphocytes and natural killer cells .

Cancer Treatment

This compound has been approved for the treatment of several cancers, including relapsed or refractory peripheral T-cell lymphoma (PTCL), advanced breast cancer, and adult T-cell leukemia-lymphoma (ATLL). Key findings from clinical studies include:

In a multicenter phase IIb trial involving PTCL patients, this compound demonstrated an ORR of 46%, with complete responses observed in some patients over a follow-up period . Furthermore, the drug has shown promising results when combined with other therapies, such as exemestane in hormone receptor-positive breast cancer patients.

HIV Reactivation Studies

This compound's role extends beyond oncology; it has also been investigated as a latency-reversing agent for HIV. In studies involving patients on antiretroviral therapy (ART), this compound effectively reactivated latent HIV reservoirs:

- A study reported robust reactivation of latent HIV in participants receiving this compound combined with ART, indicating its potential utility in HIV cure strategies .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

- Common Adverse Events : Thrombocytopenia, neutropenia, anemia, diarrhea, and lymphopenia were frequently reported .

- Long-term Use : In long-term follow-up studies, this compound was well tolerated with manageable side effects. Most patients required dose adjustments due to hematological toxicities but maintained treatment continuity .

Case Studies

- Peripheral T-Cell Lymphoma :

- Adult T-Cell Leukemia-Lymphoma :

- Breast Cancer :

Properties

IUPAC Name |

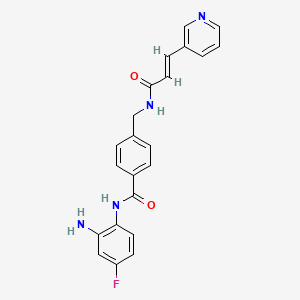

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMJVTADHFNAIS-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032295 | |

| Record name | Chidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |

| Record name | Tucidinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1616493-44-7 | |

| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucidinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucidinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCIDINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.